2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid
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Overview
Description
2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its pyrimidine ring structure, which is substituted with a chlorine atom at the 2-position, a cyclopropyl group at the 4-position, and a carboxylic acid group at the 5-position. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a cyclopropylamine group can be reacted with a chlorinated pyrimidine derivative in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: This compound shares a similar pyrimidine ring structure but differs in the substitution pattern.
2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid: Another closely related compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H8ClN3O2 |
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Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-chloro-4-cyclopropylimino-5H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8ClN3O2/c9-8-10-3-5(7(13)14)6(12-8)11-4-1-2-4/h3-5H,1-2H2,(H,13,14) |
InChI Key |
WIEJKEWRYFFDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=C2C(C=NC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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